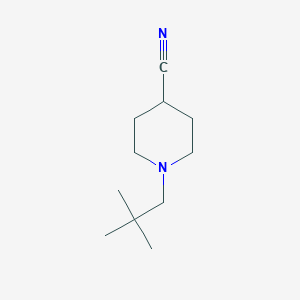
5-Chloro-4-isobutoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-isobutoxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H11ClO3S. It belongs to the class of aromatic acids and contains a chlorine atom, a thiophene ring, and a carboxylic acid group. The compound’s systematic name reflects its structure: 5-chloro substitution on the thiophene ring, an isobutoxy group, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes: The synthetic preparation of 5-Chloro-4-isobutoxythiophene-2-carboxylic acid involves several steps. One common approach is the following:
Thiophene Ring Chlorination: Thiophene undergoes chlorination at the 5-position using chlorine gas or a chlorinating agent.
Isobutoxylation: The chlorinated thiophene reacts with isobutanol (2-methylpropyl alcohol) to introduce the isobutoxy group.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide (CO) and a suitable base (e.g., sodium hydroxide).
Industrial Production: Industrial-scale production methods typically involve optimized conditions for each step, ensuring high yields and purity.
Chemical Reactions Analysis
5-Chloro-4-isobutoxythiophene-2-carboxylic acid can participate in various chemical reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: The chlorine atom can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions: Reagents like sodium hydroxide, thionyl chloride, and Grignard reagents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
5-Chloro-4-isobutoxythiophene-2-carboxylic acid finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity.
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Used in the development of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 5-Chloro-4-isobutoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern, similar compounds include other chlorinated thiophene derivatives. These may have distinct properties or applications.
Properties
Molecular Formula |
C9H11ClO3S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
5-chloro-4-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)4-13-6-3-7(9(11)12)14-8(6)10/h3,5H,4H2,1-2H3,(H,11,12) |
InChI Key |
LEYHUIWCAWQCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(SC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


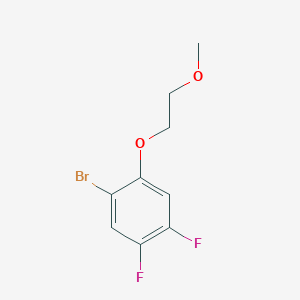

![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
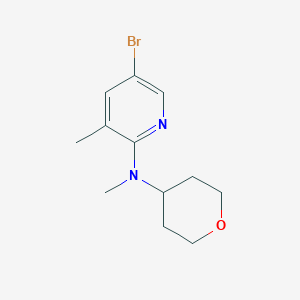

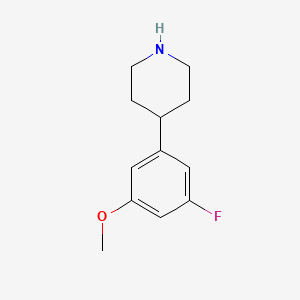
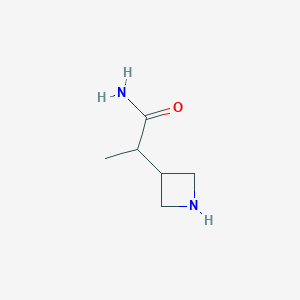


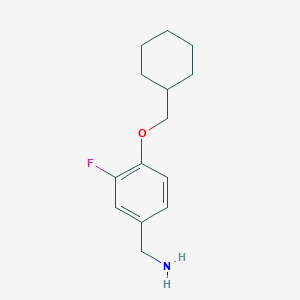

![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)

